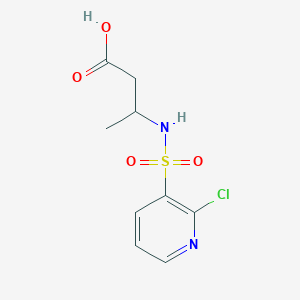
3-(2-Chloropyridine-3-sulfonamido)butanoic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular weight of this compound is 278.72 . The InChI Code is 1S/C9H11ClN2O4S/c1-6(5-8(13)14)12-17(15,16)7-3-2-4-11-9(7)10/h2-4,6,12H,5H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a white solid and is soluble in water and organic solvents. It is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A novel approach for synthesizing 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones through cyclization of 4-(substituted-phenylsulfonamido)butanoic acids has been explored. This method significantly reduces reaction time and increases yields when polyphosphate ester (PPE) is used alongside 4-(N,N-dimethylamino)pyridine (DMAP). The synthesized compounds exhibit promising antimicrobial activities, with minimum inhibitory concentration (MIC) values ranging from 0.09 to 1.0 mg, showcasing potential applications in developing new antimicrobial agents (Zareef, Iqbal, & Arfan, 2008).
Metal Complex Synthesis and Biological Activity
3-Methyl-2-(phenylsulfonamido)butanoic acid has been used to synthesize complexes with metals like Cu, Zn, Fe, Ni, and Cd. These complexes exhibit a range of biological activities including antimicrobial, antioxidant, and enzyme inhibition properties. Notably, triorganotin carboxylates showed high activity against various bacterial strains and fungi, while Ni and Fe carboxylates displayed moderate antioxidant activity. This highlights the compound's versatility in forming biologically active metal complexes, offering insights into their potential therapeutic applications (Danish et al., 2021).
Corrosion Inhibition
Research on 4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic Acid (FSM) and N-(Isopropylcarbamoyl)-4-(m-tolylamino)pyridine-3-sulfonamide (TSM) has demonstrated their effectiveness as inhibitors for mild steel corrosion in sulfuric acid medium. These compounds increase inhibition efficiency with concentration but decrease with rising temperature, indicating their potential as corrosion inhibitors in industrial applications (Sappani & Karthikeyan, 2014).
Novel Synthesis Methods
The synthesis of 5,6-Dihydro-6-methyl-4H-thieno[2,3-b]thiopyrane-4-one-2-sulfonamide showcases an innovative approach involving condensation, chlorination, and sulfonation processes. This method outlines a pathway for creating sulfonamide derivatives, offering a template for further chemical investigations and potential pharmaceutical applications (Wang Miao, 2007).
Propriétés
IUPAC Name |
3-[(2-chloropyridin-3-yl)sulfonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O4S/c1-6(5-8(13)14)12-17(15,16)7-3-2-4-11-9(7)10/h2-4,6,12H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRPCICMAJJEJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NS(=O)(=O)C1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloropyridine-3-sulfonamido)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



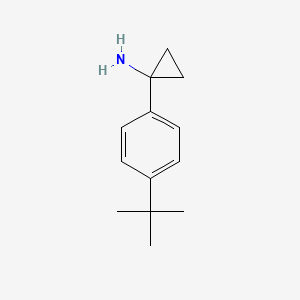
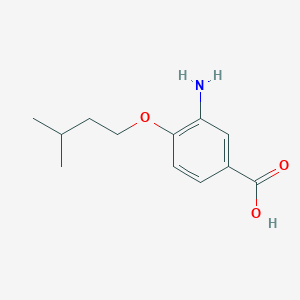
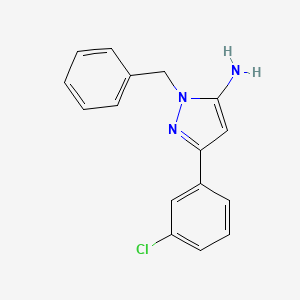
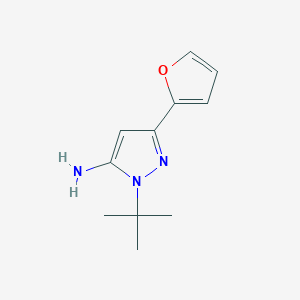
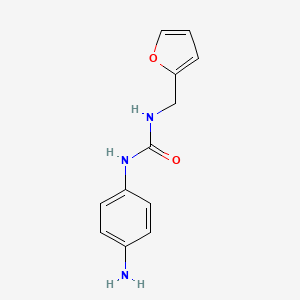
![5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1517864.png)
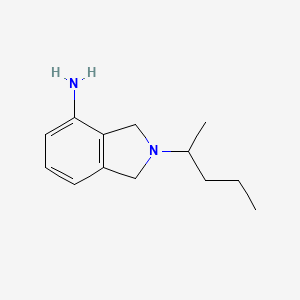
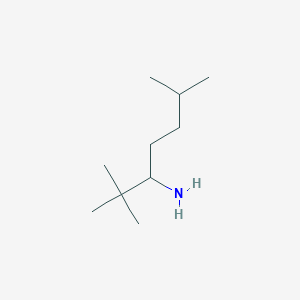
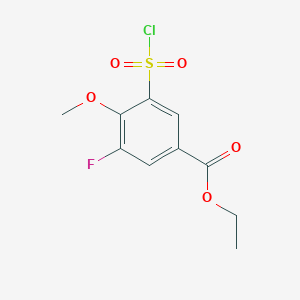
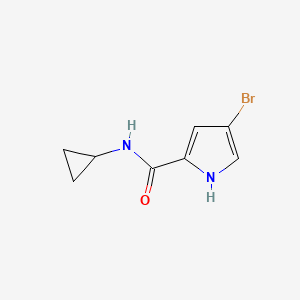
![Propan-2-yl 2-[(2-hydroxyethyl)sulfanyl]acetate](/img/structure/B1517875.png)
![2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine](/img/structure/B1517876.png)

